molecular formula C10H11BrFNO B12068479 N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine

N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine

Cat. No.: B12068479
M. Wt: 260.10 g/mol
InChI Key: UFVMVERAZKOMNR-UHFFFAOYSA-N
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Description

N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an oxetane ring through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Formation of Oxetane Ring: The brominated and fluorinated phenyl compound is then reacted with an appropriate oxetane precursor under specific conditions to form the oxetane ring.

    Methylamine Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the inhibition or activation of certain enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Bromo-5-fluorophenyl)methyl]-6-methoxypyridin-3-amine
  • 4-[(5-Bromo-2-fluorophenyl)methyl]morpholine
  • N-[(2-Bromo-5-fluorophenyl)methyl]-3-methylsulfinylpropan-1-amine

Uniqueness

N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxetane ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]oxetan-3-amine

InChI

InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2

InChI Key

UFVMVERAZKOMNR-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=C(C(=CC=C2)F)Br

Origin of Product

United States

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